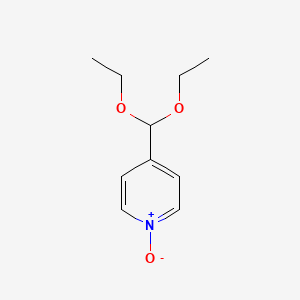
1-Methyl-2-pyrrolidinecarbonitrile
Overview
Description
1-Methyl-2-pyrrolidinecarbonitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This compound is used in various sectors of research and industry due to its unique chemical properties.
Preparation Methods
1-Methyl-2-pyrrolidinecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . Another method includes a one-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound, which is then used in industrial-scale telescopic processes .
Chemical Reactions Analysis
1-Methyl-2-pyrrolidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol for Fischer indole synthesis.
Scientific Research Applications
1-Methyl-2-pyrrolidinecarbonitrile is utilized in multiple scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical agents, including those with anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-2-pyrrolidinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, pyrrolidine derivatives are known to interact with enzymes and receptors, influencing biological activities such as anti-inflammatory responses by inhibiting the activity of cyclooxygenase enzymes .
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinecarbonitrile can be compared with other similar compounds such as:
2-Pyridinecarbonitrile: This compound has a similar nitrile group but differs in its ring structure and properties.
4-Pyridinecarbonitrile: Another nitrile compound with distinct chemical behavior and applications.
2-Pyrimidinecarbonitrile: This compound contains a pyrimidine ring and exhibits different biological activities.
This compound stands out due to its unique combination of a pyrrolidine ring and a nitrile group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-methylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGFSYKBFXDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1643952.png)





![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)


